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Introduction

Lipid nanoparticles (LNPs) have become a leading platform for the delivery of nucleic acid
therapeutics, including mRNA and siRNA, famously utilized in the FDA-approved siRNA
therapeutic, Onpattro®, and mRNA-based COVID-19 vaccines.[1][2] The success of these
delivery systems hinges on their precise formulation, which dictates stability, encapsulation
efficiency, and therapeutic efficacy. A typical LNP is a multi-component system composed of
four primary lipid types:

 lonizable Cationic Lipid: Essential for encapsulating the negatively charged nucleic acid
payload at an acidic pH and facilitating its release into the cytoplasm by mediating
endosomal escape.[1][3]

o Helper Lipid: Typically a phospholipid like 1,2-distearoyl-sn-glycero-3-phosphocholine
(DSPC) or 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), which contributes to the
structural integrity of the nanoparticle.[1]

o Cholesterol: A structural lipid that enhances membrane stability and rigidity by filling gaps in
the lipid bilayer.
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o PEGylated Lipid: A lipid conjugated to polyethylene glycol (PEG), such as 1,2-dimyristoyl-
rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000) or PEG-carbamate-1,2-
dimyristoyl-sn-glycerol (PEG-c-DMG). This component is crucial for controlling particle size
during formation, preventing aggregation, and providing a hydrophilic shield to reduce
clearance by the immune system, thereby prolonging circulation time in vivo.

This document provides a detailed, step-by-step guide to the assembly of LNPs incorporating
PEG(2000)-C-DMG or the closely related and more commonly cited DMG-PEG2000. While
PEG-c-DMG is noted for its use in the Onpattro® formulation and its rapid dissociation from the
LNP surface, DMG-PEG2000 has been a key component in the Spikevax® COVID-19 vaccine.
The protocols described herein are based on established methodologies, including
nanoprecipitation and microfluidic mixing.

LNP Assembly Workflow

The general workflow for LNP assembly involves the controlled mixing of lipids dissolved in an
organic solvent with a nucleic acid payload dissolved in an acidic aqueous buffer. This rapid
change in solvent polarity triggers the self-assembly of the lipids around the nucleic acid,
forming the core-shell structure of the LNP.
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Caption: General workflow for lipid nanoparticle (LNP) assembly and characterization.

Data Presentation: Formulation & Physicochemical
Properties

Quantitative data from literature is summarized below to guide formulation design and establish
expected outcomes. The molar ratio of the lipid components, particularly the percentage of
PEG-lipid, significantly influences the final characteristics of the LNPs.
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Table 1: Example LNP Formulations with Molar Ratios

Molar Ratio
lonizable o o (lonizable:H
L Helper Lipid Cholesterol PEG-Lipid Reference
Lipid elper:Chole
sterol:PEG)
DLin-MC3- DMG- 50:10:
DSPC Cholesterol
DMA PEG2000 385:1.5
DMG- 50:10:38.5
SM-102 DSPC Cholesterol
PEG2000 :15
40:10: (50-
Custom DMG-
) DOPE Cholesterol X): X(X=
lonizable PEG2000
0.1to 10)

| DLin-MC3-DMA | DSPC | Cholesterol | PEG-c-DMG | 50 : 10 : 38.5 : 1.5 (Onpattro®
formulation) | |

Table 2: Influence of DMG-PEG2000 Molar Percentage on LNP Properties

. Polydispers In Vitro In Vivo
Mol% DMG- Particle ) .
. ity Index Transfectio  Transgene Reference

PEG2000 Size (nm) .

(PDI) n Expression

Narrow Bell-shaped Bell-shaped
0.1-10 180 - 230 .

Distribution curve curve
15 Optimal Low Optimal High

| 5.0 | Optimal | Low | Sub-optimal | Optimal | |

Note: A bell-shaped relationship is observed between PEG content and transfection efficiency,
with lower levels (e.g., 1.5 mol%) favoring cellular uptake in vitro and higher levels (e.g., 5
mol%) improving stability for in vivo circulation.

Experimental Protocols
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Protocol 1: LNP Assembly via Nanoprecipitation

This method relies on the dropwise addition of the lipid phase into the agueous phase under
vigorous mixing to induce rapid self-assembly.

Materials:

« lonizable Lipid, Helper Lipid (DSPC or DOPE), Cholesterol, PEG(2000)-C-DMG (or DMG-
PEG2000)

» Nucleic Acid (MRNA or siRNA)

e 200-proof Ethanol

e Aqueous Buffer: 200 mM Acetate Buffer, pH 5.4
 Dialysis Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
 Dialysis device (e.g., Slide-A-Lyzer™, 10K MWCO)
Procedure:

o Prepare Lipid Stock Solution (Organic Phase):

o Dissolve the ionizable lipid, helper lipid, cholesterol, and PEG-lipid in 200-proof ethanol to
achieve desired final concentrations (e.g., 10-50 mg/mL).

o Combine the individual lipid solutions to achieve the target molar ratio (e.g.,
50:10:38.5:1.5).

o Prepare Nucleic Acid Solution (Aqueous Phase):

o Dissolve the nucleic acid payload in the acidic acetate buffer (pH 5.4) to a final
concentration of 0.1-1 mg/mL.

e LNP Self-Assembly:

o Place the aqueous phase in a sterile vial.
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o While continuously and vigorously vortexing the aqueous phase, add the organic phase
dropwise. The rapid solvent change will cause the lipids to precipitate and encapsulate the
nucleic acid, forming LNPs.

 Purification and Buffer Exchange:
o Transfer the resulting LNP solution to a dialysis cassette.

o Perform dialysis against PBS (pH 7.4) for at least 18-24 hours, with multiple buffer
changes, to remove the ethanol and raise the pH. This step neutralizes the surface charge
of the LNPs and stabilizes them for storage and in vitro/in vivo use.

o Storage:
o Recover the purified LNP solution from the dialysis device.
o Sterilize by passing through a 0.22 um filter.

o Store at 4 °C for short-term use or at -80 °C for long-term storage.

Protocol 2: LNP Assembly via Microfluidic Mixing

Microfluidic mixing offers precise, rapid, and reproducible control over the mixing of the organic
and aqueous phases, leading to highly uniform and monodisperse LNPs.

Materials:

o Same lipids and nucleic acids as Protocol 1.
e 200-proof Ethanol

e Agueous Buffer: 50 mM Citrate Buffer, pH 4.0
 Dilution/Neutralization Buffer: PBS, pH 7.4

o Microfluidic mixing device (e.g., NanoAssemblr® Ignite™) and associated
cartridges/syringes.

Procedure:
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Prepare Lipid Stock Solution (Organic Phase):
o Prepare the lipid mixture in ethanol as described in Protocol 1.
Prepare Nucleic Acid Solution (Aqueous Phase):

o Dissolve the nucleic acid payload in the acidic citrate buffer (pH 4.0). The acidic pH
ensures the ionizable lipid becomes protonated, facilitating electrostatic interaction with
the nucleic acid.

System Setup and Mixing:

o Prime the microfluidic device with ethanol and the aqueous buffer according to the
manufacturer's instructions.

o Load the lipid stock solution and the nucleic acid stock solution into separate syringes.

o Set the system parameters. A common starting point is a Total Flow Rate (TFR) of 12
mL/min and a Flow Rate Ratio (FRR) of 3:1 (Aqueous:Organic). These parameters are
critical for controlling particle size and require optimization.

o Initiate the mixing process. The device will rapidly combine the two streams, inducing LNP
self-assembly.

Dilution and Neutralization:

o Immediately dilute the LNP solution collected from the device outlet with a neutral buffer
(e.g., PBS, pH 7.4) to stabilize the newly formed particles.

Purification and Concentration:

o Purify the diluted LNPs and exchange the buffer to PBS (pH 7.4) using tangential flow
filtration (TFF) or dialysis as described in Protocol 1.

Storage:

o Filter-sterilize the final LNP formulation and store as described previously.
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LNP Characterization Protocols

Accurate characterization is essential to ensure the quality and consistency of the LNP
formulation.

Lipid Nanoparticle (LNP) Structure
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Caption: Conceptual diagram of a lipid nanoparticle's core-shell structure.

Particle Size, Polydispersity, and Zeta Potential

Method: Dynamic Light Scattering (DLS)

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/product/b15573933?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15573933?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

e Purpose: To measure the average hydrodynamic diameter (particle size), the Polydispersity
Index (PDI, a measure of size distribution homogeneity), and the surface charge (zeta
potential) of the LNPs.

e Protocol:

Dilute the LNP sample in an appropriate buffer (e.g., PBS for size/PDI, or a low ionic
strength buffer like 1 mM KCI for zeta potential).

Transfer the sample to a suitable cuvette.
Perform measurements using a DLS instrument (e.g., Malvern Zetasizer).

Analyze the results. Expect particle sizes in the range of 70-230 nm and a PDI below 0.2
for a homogenous formulation. The zeta potential should be near-neutral at pH 7.4.

Nucleic Acid Encapsulation Efficiency (EE%)

Method: RiboGreen® Assay (or similar nucleic acid quantification assay)

e Purpose: To determine the percentage of the initial nucleic acid payload that has been

successfully encapsulated within the LNPs.

e Protocol:

o

Prepare two sets of LNP samples.

In the first set, measure the amount of "free" (unencapsulated) nucleic acid directly using
the RiboGreen® reagent. The reagent's fluorescence increases upon binding to nucleic

acids.

In the second set, lyse the LNPs by adding a detergent (e.g., 0.5% Triton™ X-100) to
release the encapsulated nucleic acid. Measure the "total" nucleic acid concentration
using the RiboGreen® reagent.

Calculate the Encapsulation Efficiency (EE%) using the following formula: EE% = ( (Total
NA - Free NA) / Total NA) * 100
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o A high-quality LNP formulation should have an EE% greater than 90%.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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